![molecular formula C20H13Br B13986495 9-[(2-Bromophenyl)methylidene]fluorene CAS No. 1643-48-7](/img/structure/B13986495.png)
9-[(2-Bromophenyl)methylidene]fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(2-Bromophenyl)methylidene]fluorene is a chemical compound with the molecular formula C20H13Br It is known for its unique structure, which includes a fluorene backbone substituted with a bromophenyl group at the 9-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2-Bromophenyl)methylidene]fluorene typically involves the reaction of fluorene with 2-bromobenzaldehyde under specific conditions. A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process involves careful control of reaction conditions to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions: 9-[(2-Bromophenyl)methylidene]fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9-[(2-carboxyphenyl)methylidene]fluorene, while reduction could produce 9-[(2-phenyl)methylidene]fluorene.
科学研究应用
9-[(2-Bromophenyl)methylidene]fluorene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 9-[(2-Bromophenyl)methylidene]fluorene exerts its effects is primarily through its interaction with specific molecular targets. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and contribute to the compound’s observed effects.
相似化合物的比较
9-Methylene-fluorene: Lacks the bromophenyl substitution, resulting in different reactivity and applications.
9-Phenylmethylidene-fluorene: Similar structure but without the bromine atom, leading to variations in chemical behavior.
Uniqueness: The presence of the bromophenyl group in 9-[(2-Bromophenyl)methylidene]fluorene imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from other fluorene derivatives and valuable for specialized applications.
属性
CAS 编号 |
1643-48-7 |
|---|---|
分子式 |
C20H13Br |
分子量 |
333.2 g/mol |
IUPAC 名称 |
9-[(2-bromophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H13Br/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-13H |
InChI 键 |
FKCILAUAKIVHON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


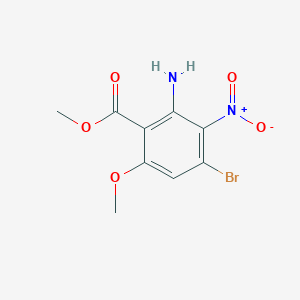
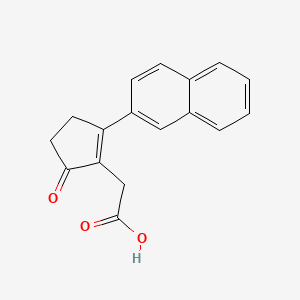
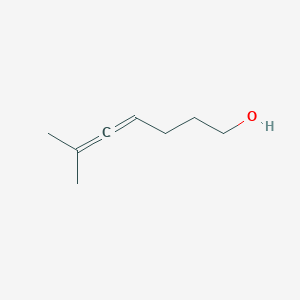
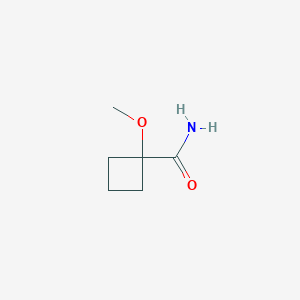
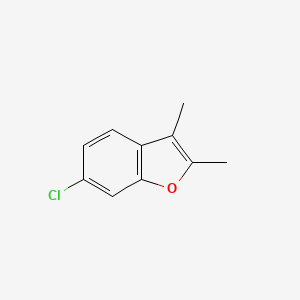



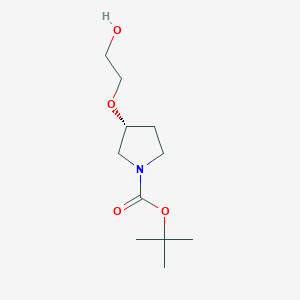
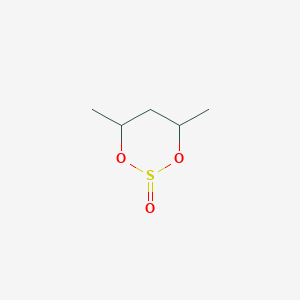
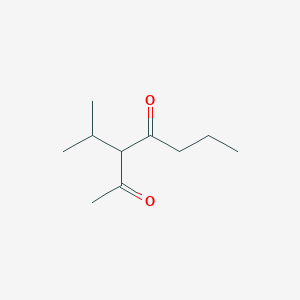
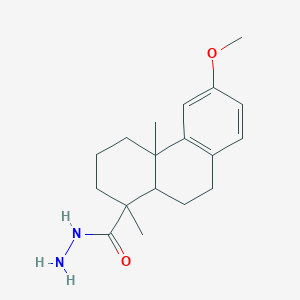
![Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one](/img/structure/B13986471.png)
![2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13986475.png)
